![molecular formula C17H19N7OS2 B11191153 6-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol](/img/structure/B11191153.png)
6-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a pyrimidine ring (a six-membered heterocycle containing nitrogen atoms).
- Attached to the pyrimidine ring, we have a phenylpiperazine moiety (a fused benzene and piperazine ring system).
- Further, there’s a 5-amino-1,3,4-thiadiazole group linked to the pyrimidine ring via a sulfur atom.
- Finally, a hydroxyl group is present at position 4 of the pyrimidine ring.
- This compound’s full name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
Preparation Methods
- Compound X can be synthesized through several steps:
Step 1: Start with the synthesis of the 5-amino-1,3,4-thiadiazole moiety. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide.
Step 2: Next, react the resulting thiadiazole compound with 2-chloroacetyl chloride to introduce the thioacetamide group.
Step 3: Finally, couple the thioacetamide derivative with the phenylpiperazine-containing pyrimidine ring.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- Compound X can undergo various reactions:
Oxidation: Oxidation of the thioacetamide group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) or the carbonyl group.
Substitution: Substitution reactions at the phenylpiperazine ring or the thiadiazole nitrogen.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Its molecular formula is C17H19N5O4S, with a molecular weight of approximately 421.5 g/mol. The structural complexity allows for various interactions with biological systems, making it a candidate for medicinal chemistry applications.
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be utilized as a reagent in various organic reactions, including:
- Nucleophilic Substitution Reactions : The thiadiazole ring can be substituted with different nucleophiles, allowing for the creation of new derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines or alcohols.
Biology
The biological activity of this compound is significant, particularly in antimicrobial and antifungal research:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit notable antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This makes them promising candidates for developing new antibiotics .
- Antifungal Activity : The compound has also demonstrated efficacy against fungal pathogens like Candida albicans, indicating its potential use in antifungal therapies .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Properties : Research indicates that compounds containing thiadiazole moieties may possess anticancer activities. Ongoing studies aim to elucidate the mechanisms through which these compounds inhibit tumor growth and proliferation .
- JAK Kinase Inhibition : Some derivatives of similar structures have shown promise as inhibitors of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. This opens avenues for therapeutic development against conditions such as rheumatoid arthritis and certain cancers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives, including the target compound. Using disc diffusion methods, researchers found that some derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. This supports the hypothesis that modifications to the thiadiazole structure can enhance antimicrobial properties .
Case Study 2: Anticancer Mechanisms
In vitro studies have been conducted to assess the anticancer effects of thiadiazole derivatives on various cancer cell lines. These studies revealed that certain compounds induce apoptosis and inhibit cell cycle progression in cancer cells. Further research is needed to explore these mechanisms in vivo .
Mechanism of Action
- Compound X’s mechanism likely involves interactions with specific molecular targets. For instance:
- Inhibition of enzymes (e.g., urease) due to its thioacetamide and thiadiazole moieties.
- Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Biological Activity
The compound 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol , often referred to as a thiadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Overview of the Compound
The molecular structure of the compound consists of a pyrimidine ring substituted with a phenylpiperazine moiety and a thiadiazole unit. The presence of these functional groups is believed to contribute significantly to its pharmacological properties.
Molecular Formula : C13H14N8S2
Molecular Weight : 346.43 g/mol
CAS Number : 361178-62-3
Biological Activities
-
Anticonvulsant Activity
- Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their anticonvulsant properties. Research indicates that derivatives of this scaffold exhibit significant activity against seizures in various animal models. For instance, one study reported that certain thiadiazole derivatives demonstrated up to 74.88% inhibition in seizure activity using the maximal electroshock (MES) method .
- The mechanism of action is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes such as carbonic anhydrase .
-
Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. A study highlighted that derivatives with phenyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus sp., with minimum inhibitory concentrations (MIC) ranging from 1–5 μg/ml .
- Additionally, antifungal activity has been observed against Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
- Antioxidant Properties
Structure-Activity Relationship (SAR)
The biological activities associated with thiadiazole derivatives can often be explained through structure-activity relationship studies. Key observations include:
- Substitution Effects : The introduction of different substituents on the phenyl ring significantly influences the potency of the compounds. For example, electron-donating groups enhance activity compared to electron-withdrawing groups.
Substituent Type | Activity Level |
---|---|
Electron-donating | High |
Electron-withdrawing | Moderate |
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A series of novel compounds were synthesized incorporating the thiadiazole scaffold, followed by in vivo testing for anticonvulsant activity. The results indicated that specific substitutions led to enhanced efficacy compared to standard drugs like phenytoin .
- Antimicrobial Testing : Another research effort screened various thiadiazole derivatives for antibacterial properties against clinical isolates, revealing significant activity against resistant strains .
Properties
Molecular Formula |
C17H19N7OS2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N7OS2/c18-15-21-22-17(27-15)26-11-12-10-14(25)20-16(19-12)24-8-6-23(7-9-24)13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H2,18,21)(H,19,20,25) |
InChI Key |
DMCHTMOGQFLRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NN=C(S4)N |
Origin of Product |
United States |
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